molecular formula C8H9N5S B3382867 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 37545-29-2

4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3382867
CAS RN: 37545-29-2
M. Wt: 207.26 g/mol
InChI Key: XXPRXVAPLPBSTB-UHFFFAOYSA-N
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Description

The compound “4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is a novel 1,2,4-triazole intermediate . It has been characterized and exhibits anti-inflammation and antimalarial properties . The molecule presents reaction sites that can be utilized for connection of additional pharmacophoric groups .


Synthesis Analysis

The compound was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride . Another related compound, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, was obtained by reaction with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol .


Molecular Structure Analysis

The compound was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction . The spectrum shows signals assigned to the pyridine ring in the range of 8.71–7.50 ppm .


Chemical Reactions Analysis

The compound is the result of an oxidative cyclization of the starting thiosemicarbazone . The disappearance of the signal of the NH2 group is in agreement with the cyclization .

Scientific Research Applications

4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound is used as an inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase enzyme. In materials science, this compound is used as a corrosion inhibitor for copper, as well as a lubricant for metal surfaces. In biochemistry, this compound is used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol in laboratory experiments is its low cost and availability. Additionally, this compound is a relatively stable compound that is not easily degraded in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents, so it must be used in aqueous solutions. Additionally, it is not very soluble in water, so it must be used in high concentrations.

Future Directions

There are a number of potential future directions for the use of 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol in scientific research. For example, it could be used as an inhibitor of other enzymes, such as proteases and phosphatases. Additionally, it could be used as a tool to study the structure and function of proteins, or as a drug delivery system for targeted drug delivery. Additionally, it could be used to study the mechanisms of action of other compounds, such as antibiotics. Finally, it could be used to study the effects of environmental pollutants on biological systems.

properties

IUPAC Name

4-ethyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPRXVAPLPBSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

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